ethyl 3-[(3-benzoylphenyl)amino]-2-cyanoacrylate
Overview
Description
Ethyl 3-[(3-benzoylphenyl)amino]-2-cyanoacrylate is a chemical compound that has been widely used in scientific research for various purposes. It is a type of cyanoacrylate, which is a fast-acting adhesive that is commonly used in medical applications. Ethyl 3-[(3-benzoylphenyl)amino]-2-cyanoacrylate is a highly versatile compound that has many applications in the field of scientific research.
Mechanism of Action
The mechanism of action of Ethyl 3-[(3-benzoylphenyl)amino]-2-cyanoacrylate is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity makes it a useful tool for studying the activity of enzymes and other proteins that contain nucleophilic residues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 3-[(3-benzoylphenyl)amino]-2-cyanoacrylate are not well studied. However, it is known to be a highly reactive compound that can form covalent bonds with various biomolecules. This reactivity can potentially lead to the modification of proteins and other biomolecules, which may have downstream effects on cellular function.
Advantages and Limitations for Lab Experiments
One of the main advantages of Ethyl 3-[(3-benzoylphenyl)amino]-2-cyanoacrylate is its high reactivity, which makes it a useful tool for studying the activity of enzymes and other proteins. Additionally, its fluorescent properties make it a useful probe for detecting the presence of proteins and other biomolecules. However, its high reactivity can also be a limitation, as it may lead to the modification of unintended biomolecules. Additionally, its use in vivo may be limited due to its potential toxicity.
Future Directions
There are many potential future directions for the use of Ethyl 3-[(3-benzoylphenyl)amino]-2-cyanoacrylate in scientific research. One potential direction is the development of new fluorescent probes based on this compound. Additionally, it may be useful in the development of new enzyme inhibitors or other biologically active compounds. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
Scientific Research Applications
Ethyl 3-[(3-benzoylphenyl)amino]-2-cyanoacrylate has been widely used in scientific research for various purposes. It has been used as a fluorescent probe to detect the presence of proteins and other biomolecules. It has also been used as a tool to study the mechanism of action of various enzymes and proteins. Additionally, it has been used as a building block for the synthesis of other compounds with potential biological activity.
properties
IUPAC Name |
ethyl (E)-3-(3-benzoylanilino)-2-cyanoprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-2-24-19(23)16(12-20)13-21-17-10-6-9-15(11-17)18(22)14-7-4-3-5-8-14/h3-11,13,21H,2H2,1H3/b16-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOHVLAVTGRCDI-DTQAZKPQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC(=C1)C(=O)C2=CC=CC=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=CC=CC(=C1)C(=O)C2=CC=CC=C2)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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